N-(1H-indol-4-ylmethyl)-1-[3-(4-morpholinyl)propyl]-6-oxo-3-piperidinecarboxamide
Overview
Description
N-(1H-indol-4-ylmethyl)-1-[3-(4-morpholinyl)propyl]-6-oxo-3-piperidinecarboxamide is a useful research compound. Its molecular formula is C22H30N4O3 and its molecular weight is 398.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 398.23179083 g/mol and the complexity rating of the compound is 566. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Reactivity
Research on similar indolylmethylium compounds and their derivatives has focused on their synthesis and reactivity. For example, a study on the structure and reactivity of indolylmethylium ions explored their potential nucleophilic reaction partners, highlighting the versatility of these compounds in synthetic chemistry (E. Follet, G. Berionni, P. Mayer, H. Mayr, 2015). Such studies underscore the synthetic utility of indole derivatives, potentially including N-(1H-indol-4-ylmethyl)-1-[3-(4-morpholinyl)propyl]-6-oxo-3-piperidinecarboxamide, in developing novel organic compounds.
Medicinal Chemistry Applications
Research on piperazine and morpholine derivatives, akin to the structure of interest, reveals their significant potential in medicinal chemistry. For instance, derivatives of piperazine-2,6-dione have been evaluated for anticancer activity, indicating the therapeutic potential of such structures (Sandeep Kumar, Nikhil Kumar, P. Roy, S. Sondhi, 2013). This suggests that this compound could be a valuable scaffold for designing anticancer agents.
Antipsychotic Agents
Heterocyclic carboxamides, structurally related to the compound , have been synthesized and evaluated as potential antipsychotic agents, indicating the broad applicability of such structures in neuropharmacology (M. H. Norman, F. Navas, J. Thompson, G. Rigdon, 1996). This underscores the potential of exploring this compound for neurological disorder treatments.
Properties
IUPAC Name |
N-(1H-indol-4-ylmethyl)-1-(3-morpholin-4-ylpropyl)-6-oxopiperidine-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N4O3/c27-21-6-5-18(16-26(21)10-2-9-25-11-13-29-14-12-25)22(28)24-15-17-3-1-4-20-19(17)7-8-23-20/h1,3-4,7-8,18,23H,2,5-6,9-16H2,(H,24,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFHTYVWFTXCSCR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(CC1C(=O)NCC2=C3C=CNC3=CC=C2)CCCN4CCOCC4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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